2,4-Di(tert-butoxy)pyrimidine-5-boronic acid
CAS No.: 109299-79-8
VCID: VC0009197
Molecular Formula: C12H21BN2O4
Molecular Weight: 268.12 g/mol
* For research use only. Not for human or veterinary use.

Description | 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a boronic acid derivative featuring a pyrimidine ring with two tert-butoxy groups at the 2 and 4 positions and a boronic acid group at the 5 position. Its molecular formula is C₁₂H₂₁BN₂O₄, and it has a molecular weight of approximately 268.12 g/mol . The compound is primarily used in organic synthesis and medicinal chemistry because it can form reversible covalent bonds with diols and other nucleophiles. It can be used as a reagent in the synthesis of flexible nucleosides, which have potential anticancer and antiviral applications . The tert-butyl (t-Bu) groups on the pyrimidine ring may act as protecting groups for other functionalities on the molecule. The boronic acid moiety's presence allows it to participate in Suzuki-Miyaura coupling reactions, a common method for carbon-carbon bond formation in organic synthesis. Boronic acids are also known for their ability to inhibit proteasome activity and have been explored in cancer treatment because of their interactions with biological targets like kinases and proteases. While specific biological activities of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid hydrate have not been extensively documented, compounds containing boronic acids are known for their potential therapeutic applications. Other related compounds include pyrimidine-5-boronic acid, which has a simpler structure without the tert-butoxy groups . 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid pinacol ester is another similar compound, with a molecular weight of 350.3 g/mol, where the boronic acid moiety is esterified with pinacol. These compounds, including 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid, are valuable building blocks in the design of new materials and in exploring novel materials due to the combination of the pyrimidine ring and the boronic acid group. |
---|---|
CAS No. | 109299-79-8 |
Product Name | 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid |
Molecular Formula | C12H21BN2O4 |
Molecular Weight | 268.12 g/mol |
IUPAC Name | [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid |
Standard InChI | InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3 |
Standard InChIKey | SOJAZSRAXNFWRH-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O |
Canonical SMILES | B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O |
PubChem Compound | 2735950 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume